3-[(4-chlorophenyl)methyl]-4-oxo-N-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
This compound is a quinazoline derivative characterized by a tetrahydroquinazoline core with a 4-oxo group, a 2-sulfanylidene (thione) moiety, and two key substituents:
- Position 7: A carboxamide linked to a 2-phenylethyl chain, contributing to steric bulk and possible receptor binding.
The sulfanylidene group at position 2 introduces unique tautomeric and electronic properties compared to oxo or sulfonyl analogs .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-4-oxo-N-(2-phenylethyl)-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O2S/c25-19-9-6-17(7-10-19)15-28-23(30)20-11-8-18(14-21(20)27-24(28)31)22(29)26-13-12-16-4-2-1-3-5-16/h1-7,9-10,18,20-21H,8,11-15H2,(H,26,29)(H,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUNTGRWWANBIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C(=O)NCCC3=CC=CC=C3)NC(=S)N(C2=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(4-chlorophenyl)methyl]-4-oxo-N-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a member of the quinazoline family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C23H18ClN3O2S
- Molecular Weight : 435.936 g/mol
- CAS Number : 431923-16-9
Pharmacological Effects
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Antioxidant Activity
- The compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Studies indicate that it can reduce reactive oxygen species (ROS) and enhance the activity of endogenous antioxidant enzymes.
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Anti-inflammatory Properties
- Research has shown that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This effect is particularly relevant in conditions like arthritis and other inflammatory disorders.
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Anticancer Potential
- Preliminary studies suggest that the compound may inhibit cancer cell proliferation in various types of cancer, including breast and prostate cancers. The mechanism involves the induction of apoptosis and cell cycle arrest.
The biological activity of the compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It has been found to inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).
- Modulation of Signaling Pathways : The compound affects several signaling pathways, including NF-kB and MAPK pathways, which are critical in regulating inflammation and cell survival.
Study 1: Antioxidant Effects in Tumor Models
A study conducted on BALB/c mice bearing 4T1 tumors demonstrated that treatment with the compound significantly reduced tumor-induced oxidative stress markers. Behavioral tests indicated improvements in cognitive function and mood, suggesting a dual role in both physical and psychological well-being .
Study 2: Anti-inflammatory Activity
In vitro studies using human peripheral blood mononuclear cells showed that the compound effectively reduced the secretion of pro-inflammatory cytokines upon stimulation with lipopolysaccharides (LPS). This finding supports its potential use in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Core Structural Features and Substituent Variations
The following quinazoline derivatives share structural similarities but differ in substituents and functional groups, leading to distinct physicochemical and biological profiles:
Key Differences and Implications
Position 3 Substituents: The target compound’s 4-chlorophenylmethyl group increases lipophilicity (predicted logP ~3.5) compared to the 2-methoxyethyl group in (logP ~2.8) and the polar 3-chloro-4-methoxyphenyl in (logP ~2.2). This difference may enhance membrane permeability but reduce aqueous solubility .
Functional Group Effects :
- The 2-sulfanylidene group in the target compound can tautomerize between thione and thiol forms, offering unique binding modes compared to the 2,4-dioxo groups in or the single 4-oxo in . Sulfanylidene may enhance metal chelation or disulfide bond formation in biological systems .
Research Findings and Hypothetical Activity Profiles
While specific biological data for the target compound are unavailable, structural analogs provide insights:
- Anticancer Potential: Quinazoline derivatives often inhibit tyrosine kinases (e.g., EGFR). The 4-chlorophenyl group in the target compound may enhance binding to hydrophobic kinase pockets, similar to gefitinib analogs .
- Antimicrobial Activity : Sulfanylidene and chlorophenyl groups are associated with disruption of bacterial membrane integrity, as seen in sulfonamide derivatives .
- Metabolic Stability : The 2-phenylethyl group may reduce hepatic clearance compared to hydroxyethyl or methoxyethyl substituents, extending half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
